molecular formula C15H11ClO B8241290 2-(Benzyloxy)-4-chloro-1-ethynylbenzene

2-(Benzyloxy)-4-chloro-1-ethynylbenzene

Cat. No.: B8241290
M. Wt: 242.70 g/mol
InChI Key: UWNMFMKQKPENPA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloro-1-ethynylbenzene is an organic compound that features a benzene ring substituted with benzyloxy, chloro, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chloro-1-ethynylbenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloro-1-ethynylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)-4-chloro-1-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chloro-1-ethynylbenzene involves its interaction with specific molecular targets and pathways. For instance, the ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyloxy group can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-4-chlorobenzene: Lacks the ethynyl group, resulting in different reactivity and applications.

    4-Chloro-1-ethynylbenzene: Lacks the benzyloxy group, affecting its solubility and interaction with biological targets.

    2-(Benzyloxy)-1-ethynylbenzene:

Uniqueness

2-(Benzyloxy)-4-chloro-1-ethynylbenzene is unique due to the presence of all three functional groups (benzyloxy, chloro, and ethynyl) on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-chloro-1-ethynyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c1-2-13-8-9-14(16)10-15(13)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNMFMKQKPENPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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